2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group and a side chain containing both furan and thiophene rings
Mechanism of Action
Target of Action
Many compounds that contain furan and thiophene rings, like “2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide”, are often involved in interactions with various proteins or enzymes in the body. These interactions can alter the function of these proteins or enzymes, leading to changes in cellular processes .
Mode of Action
The exact mode of action would depend on the specific targets of “this compound”. It could bind to its target protein or enzyme, causing a conformational change that alters the function of the target .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Changes in the function of target proteins or enzymes could disrupt or alter various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the side chain: The side chain containing the furan and thiophene rings can be synthesized through a series of reactions including halogenation, Grignard reactions, and cyclization.
Coupling with benzamide: The synthesized side chain is then coupled with a benzamide derivative through a nucleophilic substitution reaction, where the chloro group on the benzamide reacts with the side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the side chain.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified side chains.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(furan-2-yl)ethyl]benzamide
- 2-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Uniqueness
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings in its structure, which can confer distinct electronic and steric properties. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSMQROQIXYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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